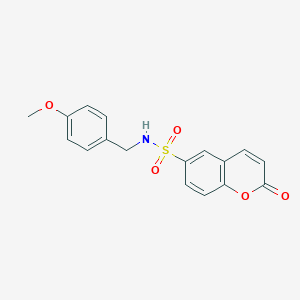
(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves multi-step reactions including the formation of hydrazinyl and benzylidene groups attached to a purine core. These synthetic routes often employ protective groups and various catalytic conditions to achieve the desired functionalization. For instance, derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones have been synthesized, elucidating the structural complexity and synthetic accessibility of such compounds (Gobouri, 2020).
Aplicaciones Científicas De Investigación
Synthetic Methods and Derivative Compounds
Synthesis of Derivatives : New derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, including those with a benzyl group, have been synthesized using various methods, such as reactions with carbonyl-containing reagents and nucleophilic addition reactions. These methods aim to explore the synthetic potential and create biologically active substances (Korobko, 2016).
Thietanyl Protection in Synthesis : Thietanyl protecting groups have been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach allows for the synthesis of compounds with specific substitutions and offers advantages like stability upon nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).
Biological and Pharmacological Applications
Potential in Neurodegenerative Diseases : Research on xanthine derivatives, which are structurally related to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, has found potential applications in neurodegenerative diseases. These compounds, acting on multiple targets relevant to neurodegeneration, are expected to offer advantages over single-target therapeutics (Brunschweiger et al., 2014).
Anticancer Activities : Fused purine analogues have been synthesized and evaluated for anticancer activities. Compounds like 6-mercaptopurine have been used in these syntheses, showing potential against various cancer cell lines (Hassan et al., 2017).
Photochemistry and Novel Synthesis
- Photolysis in Synthesis : Novel derivatives of pentoxifylline, a compound related to the purine structure, have been synthesized using photochemistry. This method explores an alternative approach to synthesizing purine derivatives, potentially applicable to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Han, Bonnet, & Van Der Westhuizen, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3,7-dimethylxanthine to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3,7-dimethylxanthine", "benzyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate in ethanol to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3,7-dimethylxanthine in acetonitrile to form (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Protection of the amino group of the final product with benzyl chloride and potassium carbonate in acetonitrile to form the desired compound." ] } | |
Número CAS |
899724-60-8 |
Nombre del producto |
(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C21H20N6O4 |
Peso molecular |
420.429 |
Nombre IUPAC |
1-benzyl-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N6O4/c1-25-17-18(23-20(25)24-22-11-14-8-9-15(28)10-16(14)29)26(2)21(31)27(19(17)30)12-13-6-4-3-5-7-13/h3-11,28-29H,12H2,1-2H3,(H,23,24)/b22-11+ |
Clave InChI |
WWPUQPRTEYLELQ-SSDVNMTOSA-N |
SMILES |
CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



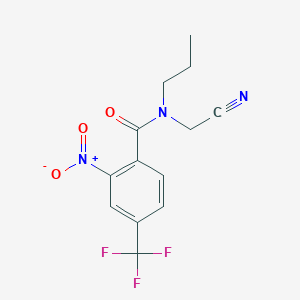
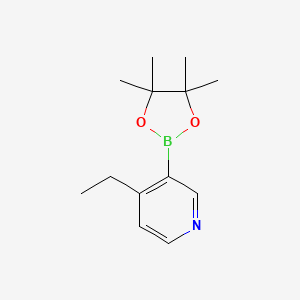


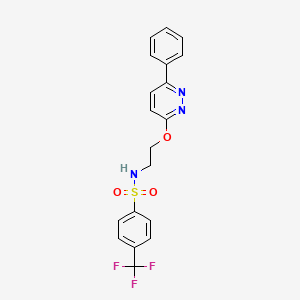
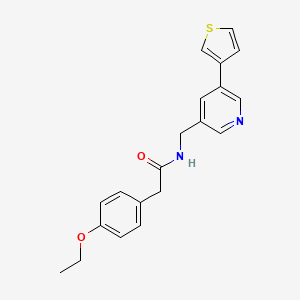


![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)

![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)
